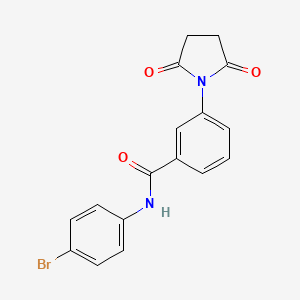
1-(2-fluorophenyl)-N-isopropylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-N-isopropylmethanesulfonamide, also known as L-655,240, is a compound that has been studied extensively for its potential use in treating various diseases and disorders. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have significant effects on the central nervous system (CNS).
Wirkmechanismus
The mechanism of action of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide involves its ability to selectively inhibit the reuptake of serotonin in the CNS. This results in increased levels of serotonin in the brain, which can have significant effects on mood, pain perception, and other physiological processes. Additionally, 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide has been shown to have some affinity for other neurotransmitter receptors, such as the norepinephrine transporter, which may contribute to its overall effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide are complex and varied. It has been shown to have significant effects on mood, pain perception, and other physiological processes. Additionally, it has been shown to have some neuroprotective effects and may have potential use in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide in lab experiments is its well-established mechanism of action and pharmacological profile. Additionally, it has been shown to have significant effects on the CNS, which makes it a useful tool for studying various neurological processes. However, one limitation of using 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide in lab experiments is its potential for off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide. Some possible areas of study include its potential use in treating neurodegenerative diseases, its effects on other neurotransmitter systems, and its potential for use in combination therapies. Additionally, further research is needed to better understand the mechanisms underlying its effects on mood and pain perception, which may provide insights into new approaches for treating these conditions.
Synthesemethoden
The synthesis of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide involves the reaction of 2-fluoroaniline with N-isopropylmethanesulfonamide in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. This method has been used successfully to produce high yields of pure 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-N-isopropylmethanesulfonamide has been extensively studied for its potential use in treating various diseases and disorders. It has been shown to have significant effects on the CNS and has been studied as a potential treatment for depression, anxiety, and other mood disorders. Additionally, it has been studied for its potential use in treating pain, migraines, and other neurological disorders.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-propan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-8(2)12-15(13,14)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBJCEXDXHTUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(propan-2-yl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5971176.png)


![4-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5971197.png)
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5971209.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B5971213.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5971214.png)


![2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5971225.png)
![N~2~-(tert-butyl)-N~1~-[2-(dimethylamino)-4-quinolinyl]glycinamide diethanedioate](/img/structure/B5971234.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide](/img/structure/B5971262.png)
![2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971268.png)